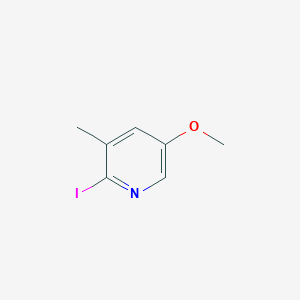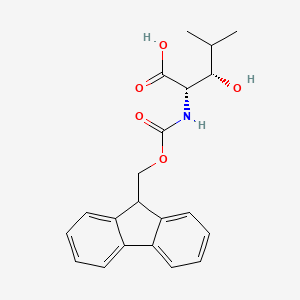
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid is a derivative of propanoic acid. It features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. This compound is notable for its chiral centers, which allow it to exist as different enantiomers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid involves several steps:
Protection of the amine group: The amine group is protected using the Fmoc group.
Introduction of the fluoro sulfonyl group: This step involves the reaction of the protected amine with various reagents to introduce the fluoro sulfonyl group.
Deprotection of the amine group: The Fmoc group is removed under basic conditions.
Coupling of the protected amine with the protected carboxylic acid: This final step involves the coupling reaction to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, which are essential for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenones.
Reduction: Reduction reactions can convert the fluorenylmethoxycarbonyl group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium hydroxide (KOH) in tetrahydrofuran (THF).
Reduction: Sodium borohydride (NaBH4) is often used.
Substitution: Various nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions include fluorenones, reduced fluorenylmethoxycarbonyl derivatives, and substituted fluorenylmethoxycarbonyl compounds .
Applications De Recherche Scientifique
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the coupling of amino acids. This process is crucial in the synthesis of peptides and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid: Another derivative with a different chiral center configuration.
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid: A similar compound with a shorter carbon chain.
Uniqueness
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid is unique due to its specific chiral centers and the presence of both the Fmoc and hydroxy groups, which make it highly versatile in synthetic chemistry.
Propriétés
Formule moléculaire |
C21H23NO5 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25)/t18-,19-/m0/s1 |
Clé InChI |
LYRGLIQVUMAZJU-OALUTQOASA-N |
SMILES isomérique |
CC(C)[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
SMILES canonique |
CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)
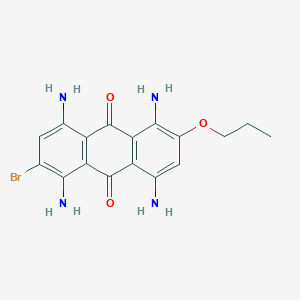
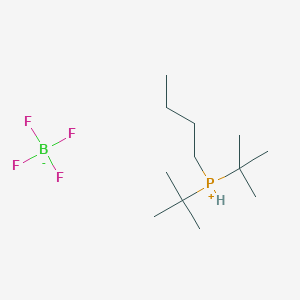
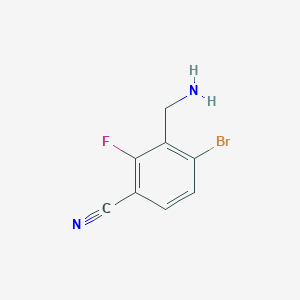
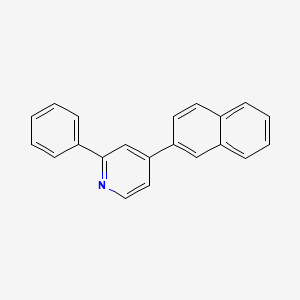
![2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione](/img/structure/B15251060.png)


![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)
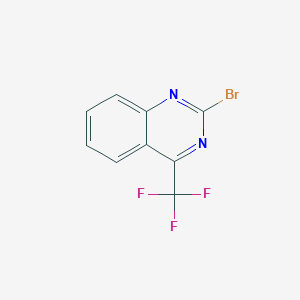
![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
